molecular formula C14H16ClF3N4O4S B3129900 N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide CAS No. 339276-43-6

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide

Cat. No. B3129900
CAS RN: 339276-43-6
M. Wt: 428.8 g/mol
InChI Key: MBHFRCWRDMDANJ-UHFFFAOYSA-N
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Description

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide is a useful research compound. Its molecular formula is C14H16ClF3N4O4S and its molecular weight is 428.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Various compounds structurally related to the requested chemical have been synthesized and characterized using different methods, including spectroscopic techniques. This suggests a broad interest in the synthesis of complex organic compounds for various applications (Soares & Dias, 2020).
  • Structural Assessment : The structural assessment of similar compounds has been a focus area, which includes the study of molecular and supramolecular structures, often using methods like X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).

Chemical Reactions and Derivatives

  • Cyclization Reactions : Research has been conducted on the cyclization of related N-acyl hydrazines, leading to the production of various derivatives. These studies highlight the chemical reactivity and potential applications of these compounds in creating new chemical entities (Schneller & Bartholomew, 1978).
  • Practical Synthesis for Specific Applications : There are studies on the practical synthesis of compounds for specific applications like chronic renal disease treatment, indicating the relevance of these compounds in medicinal chemistry (Ikemoto et al., 2000).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Some derivatives have been synthesized and screened for antimicrobial activities, suggesting potential pharmaceutical applications (Bektaş et al., 2010).
  • Anticancer Evaluation : There's ongoing research on the synthesis and docking studies of related compounds for potential anticancer applications. This indicates a significant interest in exploring these compounds for therapeutic uses (Mansour et al., 2021).

Catalysis and Chemical Reactions

  • Electrochemical Applications : Studies have been done on rhenium tricarbonyl complexes with ligands structurally similar to the requested compound for CO2 reduction, showcasing their potential in catalysis and environmental applications (Nganga et al., 2017).

Environmental and Agricultural Research

  • Herbicidal Activity : Compounds with structural similarities have been prepared and found to possess excellent herbicidal activity, suggesting applications in agriculture and environmental management (Moran, 2003).

properties

IUPAC Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O4S/c1-8(23)12-5-10(26-20-12)7-22(27(3,24)25)21(2)13-11(15)4-9(6-19-13)14(16,17)18/h4,6,10H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFRCWRDMDANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(C1)CN(N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Reactant of Route 2
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Reactant of Route 3
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Reactant of Route 4
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Reactant of Route 5
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide
Reactant of Route 6
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide

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